molecular formula C19H18FN3OS B2475801 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea CAS No. 1385548-33-3

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea

Cat. No.: B2475801
CAS No.: 1385548-33-3
M. Wt: 355.43
InChI Key: NRMQTNNAKUCCGN-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a synthetic organic compound that features a urea backbone substituted with a fluorophenyl group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling to Form the Urea Derivative: The final step involves coupling the thiazole and fluorophenyl intermediates with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
  • 1-[(4-bromophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea

Uniqueness

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-17(25-18(23-13)15-5-3-2-4-6-15)12-22-19(24)21-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQTNNAKUCCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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